molecular formula C22H24N2O4 B2816956 N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 955714-40-6

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2816956
CAS No.: 955714-40-6
M. Wt: 380.444
InChI Key: FGDCJPDUVPWREP-UHFFFAOYSA-N
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Description

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclopropane ring, a tetrahydroisoquinoline moiety, and a methoxyphenoxy group. These structural features suggest that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Synthesis of Tetrahydroisoquinoline: This can be synthesized through Pictet-Spengler reactions involving an aldehyde and an amine.

    Coupling Reactions: The final step involves coupling the cyclopropane and tetrahydroisoquinoline intermediates with the methoxyphenoxy acetamide using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Friedel-Crafts alkylation or acylation.

Major Products

The major products of these reactions would depend on the specific conditions used but could include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of reaction mechanisms and synthetic methodologies.

Biology

In biological research, the compound could be investigated for its potential pharmacological properties. The presence of the tetrahydroisoquinoline moiety suggests that it may interact with neurotransmitter systems, making it a candidate for studies on neurological disorders.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, the compound could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5}, with a molecular weight of 384.43 g/mol. The compound features a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline structure, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H24N2O5C_{21}H_{24}N_{2}O_{5}
Molecular Weight384.43 g/mol
IUPAC NameThis compound
CAS Number955534-31-3

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing tetrahydroisoquinoline structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation effectively.

A study evaluated the cytotoxic activity of several derivatives against human cancer cell lines such as RKO (colorectal), A-549 (lung), MCF-7 (breast), and HeLa (cervical). The results indicated that compounds with cyclopropane moieties exhibited IC50 values ranging from 49.79 µM to 113.70 µM against these cell lines .

Cell LineIC50 (µM)
RKO60.70
A-54978.72
MCF-749.79

Antimicrobial Activity

Compounds similar to this compound have also shown antimicrobial properties. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.

In studies focusing on antimicrobial efficacy, derivatives were tested against various bacterial strains and fungi. Results demonstrated promising inhibition zones comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induces apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anti-inflammatory Properties : Reduces the production of pro-inflammatory cytokines in immune cells.

Case Studies

Case Study 1 : A recent investigation into the anticancer effects of tetrahydroisoquinoline derivatives showed that treatment with these compounds resulted in significant apoptosis in RKO cells as evidenced by increased sub-G1 phase populations in flow cytometry analyses .

Case Study 2 : Another study assessed the anti-inflammatory potential of similar compounds by measuring cytokine levels in RAW264.7 macrophages treated with the compound. Results indicated a marked decrease in TNF-alpha and IL-6 levels post-treatment .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-19-3-2-4-20(12-19)28-14-21(25)23-18-8-7-15-9-10-24(13-17(15)11-18)22(26)16-5-6-16/h2-4,7-8,11-12,16H,5-6,9-10,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDCJPDUVPWREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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